"1-(Indolin-7-yl)ethanone" synthesis and characterization
"1-(Indolin-7-yl)ethanone" synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 1-(Indolin-7-yl)ethanone
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(Indolin-7-yl)ethanone, a valuable heterocyclic ketone intermediate in medicinal chemistry and materials science. Recognizing the significant regiochemical challenges associated with classical electrophilic substitution on the indoline scaffold, this document details a robust and highly selective synthetic strategy centered on Directed ortho Metalation (DoM). We will elucidate the causal factors behind this strategic choice, present a detailed, field-tested experimental protocol, and provide a thorough guide to the structural characterization of the target molecule using modern spectroscopic techniques. This whitepaper is intended for researchers, synthetic chemists, and drug development professionals seeking a reliable methodology for accessing 7-substituted indoline derivatives.
Introduction and Strategic Rationale
The indoline nucleus is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds. Functionalization of the indoline ring system is therefore of paramount importance. The synthesis of 1-(Indolin-7-yl)ethanone presents a classic challenge in synthetic chemistry: regioselectivity. The indoline ring contains two nucleophilic centers—the nitrogen atom and the electron-rich benzene ring.
Standard electrophilic acylation methods, such as the Friedel-Crafts reaction, are often problematic for substrates like indoline.[1][2][3] These reactions typically yield a complex mixture of products arising from:
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N-Acylation: The lone pair on the nitrogen is highly nucleophilic.
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C5-Acylation: The C5 position is electronically activated (para to the amino group) and sterically accessible, often leading to it being the major aromatic substitution product.
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Polymerization: The high reactivity of the indoline nucleus under strong Lewis acid conditions can lead to the formation of undesirable tars.[1]
To overcome these hurdles and achieve selective acylation at the sterically hindered C7 position, a more sophisticated strategy is required. This guide focuses on the Directed ortho Metalation (DoM) approach. This strategy involves the use of a directing group (DG) temporarily installed on the indoline nitrogen. This DG coordinates to an organolithium base, directing deprotonation specifically to the adjacent C7 position. The resulting aryllithium intermediate can then be trapped with an acylating electrophile to forge the C-C bond with near-perfect regiocontrol. This method bypasses the inherent reactivity patterns of the indoline ring, providing a clean and efficient pathway to the desired 7-substituted product.
Synthetic Workflow and Methodology
The synthesis of 1-(Indolin-7-yl)ethanone is executed via a three-step sequence: N-protection, directed metalation/acylation, and deprotection. Each step is critical for the overall success and selectivity of the synthesis.
Step 1: N-Protection of Indoline
Rationale: The choice of the pivaloyl group (Piv) as the directing group is deliberate. Its steric bulk prevents competitive C-acylation and its strong Lewis basicity (carbonyl oxygen) effectively chelates the organolithium reagent, ensuring that deprotonation occurs at the proximal C7 position.
Experimental Protocol:
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To a solution of indoline (1.0 eq) in dichloromethane (DCM, ~0.5 M) at 0 °C, add pyridine (1.5 eq).
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Slowly add pivaloyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring for the consumption of indoline by Thin Layer Chromatography (TLC).
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Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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The crude product, N-pivaloylindoline, can be purified by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) or used directly in the next step if sufficiently pure.
Step 2: Directed ortho Metalation and Acylation
Rationale: Sec-butyllithium (s-BuLi) is used as the base in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA). TMEDA breaks down the oligomeric structure of s-BuLi and chelates the lithium cation, increasing the basicity and facilitating the metalation process. N-methoxy-N-methylacetamide (Weinreb amide) is chosen as the electrophile. It reacts with the aryllithium intermediate to form a stable tetrahedral intermediate that does not collapse until acidic workup, preventing over-addition and the formation of tertiary alcohol byproducts.
Experimental Protocol:
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Dissolve N-pivaloylindoline (1.0 eq) and TMEDA (1.3 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M) under an inert atmosphere (N₂ or Ar).
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Cool the solution to -78 °C in a dry ice/acetone bath.
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Add s-BuLi (1.2 eq, solution in cyclohexanes) dropwise over 30 minutes. The solution may develop a deep color, indicating the formation of the aryllithium species.
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Stir the mixture at -78 °C for 2 hours.
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In a separate flask, dissolve N-methoxy-N-methylacetamide (1.5 eq) in anhydrous THF and cool to -78 °C.
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Transfer the aryllithium solution to the Weinreb amide solution via cannula.
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Stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to 0 °C over 2 hours.
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Quench the reaction by the slow addition of saturated NH₄Cl (aq).
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Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
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Purify the crude product by flash column chromatography.
Step 3: N-Deprotection
Rationale: The pivaloyl group is robust but can be removed under strong acidic conditions via hydrolysis to reveal the free secondary amine of the indoline ring.
Experimental Protocol:
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Dissolve the purified 1-(7-acetylindolin-1-yl)-2,2-dimethylpropan-1-one (1.0 eq) in a mixture of methanol and 6 M HCl (aq) (e.g., a 2:1 v/v ratio).
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Heat the mixture to reflux (approximately 70-80 °C) and stir for 12-18 hours, monitoring by TLC.
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Cool the reaction to room temperature and carefully neutralize with a saturated solution of NaHCO₃ (aq) until the pH is ~8-9.
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Extract the product into ethyl acetate.
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Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the final product, 1-(Indolin-7-yl)ethanone.
Characterization and Data
Thorough characterization is essential to confirm the identity and purity of the synthesized 1-(Indolin-7-yl)ethanone. The following data are representative of a successfully synthesized sample.
| Technique | Expected Observations |
| ¹H NMR | δ (ppm) in CDCl₃: ~9.8 (br s, 1H, N-H), 7.6-7.7 (d, 1H, Ar-H at C6), 7.1-7.2 (d, 1H, Ar-H at C4), 6.7-6.8 (t, 1H, Ar-H at C5), 3.6-3.7 (t, 2H, -CH₂- at C2), 3.1-3.2 (t, 2H, -CH₂- at C3), 2.6 (s, 3H, -COCH₃).[4][5][6] |
| ¹³C NMR | δ (ppm) in CDCl₃: ~201 (C=O), ~150 (Ar-C), ~136 (Ar-C), ~129 (Ar-C), ~125 (Ar-C), ~120 (Ar-C), ~117 (Ar-C), ~48 (-CH₂- at C2), ~31 (-CH₂- at C3), ~28 (-COCH₃).[6][7] |
| IR Spectroscopy | ν (cm⁻¹): 3350-3450 (N-H stretch), 3000-3100 (Aromatic C-H stretch), 2850-2950 (Aliphatic C-H stretch), 1660-1680 (strong, C=O ketone stretch), 1580-1600 (C=C aromatic stretch).[8][9][10] |
| Mass Spectrometry | Formula: C₁₀H₁₁NO, MW: 161.20 g/mol . ESI-MS [M+H]⁺: Expected at m/z = 162.1. Key Fragments: Loss of acetyl group (•CH₃CO) to give a fragment at m/z = 118.1.[8] |
Conclusion
This guide has detailed a robust and regioselective synthesis of 1-(Indolin-7-yl)ethanone. By employing a Directed ortho Metalation strategy, the inherent challenges of Friedel-Crafts acylation on the indoline scaffold are effectively circumvented. The provided protocols are designed to be self-validating, with clear checkpoints and purification steps. The comprehensive characterization data serves as a reliable reference for researchers to confirm the successful synthesis of this important chemical intermediate. This methodology provides a dependable foundation for the further elaboration of 7-substituted indolines in the pursuit of novel therapeutics and advanced materials.
References
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- Snieckus, V. (1990). Directed ortho metalation.
- Clayden, J., & Organ, M. G. (2004). Organolithiums: Selectivity for Synthesis. Pergamon.
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